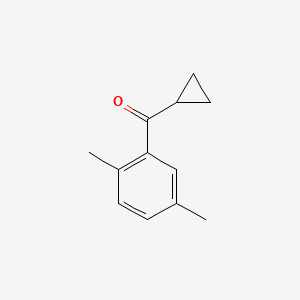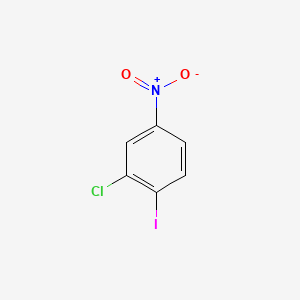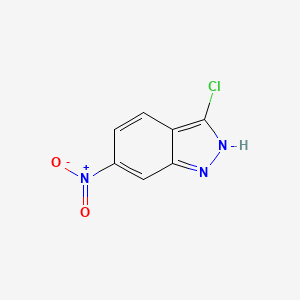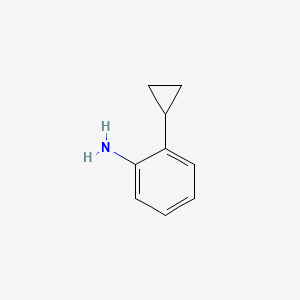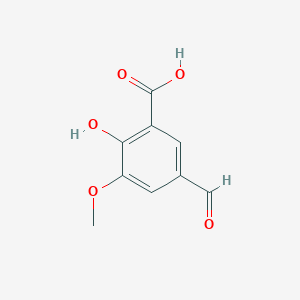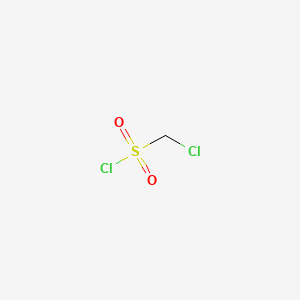
2-(3,4-Dichlorophenoxy)propanoic acid
説明
2-(3,4-Dichlorophenoxy)propanoic acid, also known as Dichlorprop, is a synthetic herbicide used for weed control in various crops. It was first introduced in the 1940s and has since been widely used in agriculture. The chemical structure of Dichlorprop consists of a propanoic acid group attached to a 3,4-dichlorophenoxy group.
科学的研究の応用
Herbicide
“2-(3,4-Dichlorophenoxy)propanoic acid” is widely used as a herbicide for weed control . It’s a broad-spectrum herbicide that can effectively control various types of weeds .
Impact on Plant Metabolism
This compound can have an enantioselective adverse effect on plant metabolism . For example, in a study with Arabidopsis thaliana, it was found that the fresh weight of plants decreased by 37.6% after R-DCPP treatment, whereas it increased by 7.6% after S-DCPP treatment .
Effect on Leaf Morphology and Cell Structure
The R-DCPP enantiomer caused stronger disturbance to leaf morphology, mesophyll cell structure, and leaf metabolites compared with S-DCPP .
Impact on Microbial Communities
The compound can affect microbial communities in the phyllosphere . The diversity of phyllospheric microorganisms decreased and the stability of the microbial community in the phyllosphere increased after R-DCPP treatment, whereas the opposite result was detected after S-DCPP exposure .
Use in Dye Synthesis
“2-(3,4-Dichlorophenoxy)propanoic acid” is also used as a raw material in the synthesis of dyes .
Optical Brightness Enhancer
This compound is used as an additive to improve optical brightness .
Adsorption Material
Electrochemically generated aluminum hydroxides can be used for the adsorption of “2-(3,4-Dichlorophenoxy)propanoic acid” from aqueous solutions .
作用機序
Target of Action
The primary target of 2-(3,4-Dichlorophenoxy)propanoic acid is an enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This enzyme carries out three functions: biotin carboxyl carrier protein, biotin carboxylase, and carboxyltransferase .
Mode of Action
2-(3,4-Dichlorophenoxy)propanoic acid interacts with its target enzyme, leading to the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA . This interaction results in changes in the activity of enzymes, respiration, and cell division .
Biochemical Pathways
The affected pathway is the carboxylation of acetyl-CoA to malonyl-CoA . This process is crucial for fatty acid synthesis. The downstream effects include an increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .
Pharmacokinetics
It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in the body
Result of Action
The action of 2-(3,4-Dichlorophenoxy)propanoic acid results in abnormal and excessive cell division and growth, damaging vascular tissue . This is due to the abnormal increase in cell wall plasticity, biosynthesis of proteins, and the production of ethylene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dichlorophenoxy)propanoic acid. It is also moderately toxic to most aquatic organisms . These factors can affect the distribution and impact of the compound in the environment.
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPAGODSEBNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954690 | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)propanoic acid | |
CAS RN |
3307-41-3 | |
| Record name | 3,4-DP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





